3,3,6-Trifluoroindolin-2-one
Description
3,3,6-Trifluoroindolin-2-one is a fluorinated indole derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. The trifluoromethyl group in its structure enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H4F3NO |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
3,3,6-trifluoro-1H-indol-2-one |
InChI |
InChI=1S/C8H4F3NO/c9-4-1-2-5-6(3-4)12-7(13)8(5,10)11/h1-3H,(H,12,13) |
InChI Key |
DXFJSKOLCDEMBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=O)C2(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trifluoroindolin-2-one typically involves the trifluoromethylation of indole derivatives. One efficient method is the metal-free oxidative trifluoromethylation using trifluoromethanesulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole ring, yielding the desired product in good yields.
Industrial Production Methods: Industrial production of 3,3,6-Trifluoroindolin-2-one may involve scalable synthetic routes that utilize readily available starting materials and environmentally friendly reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,3,6-Trifluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy or amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethylated indoles, hydroxyindoles, aminoindoles, and various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
3,3,6-Trifluoroindolin-2-one has been studied for its antitumor and antiviral properties. Research indicates that derivatives of indolinones exhibit significant antiproliferative effects against various cancer cell lines. For instance, some derivatives have shown growth inhibition concentrations (GI50) as low as 0.9 µM against Ewing's sarcoma cell lines.
Case Study: Anticancer Activity
A study evaluated the anticancer activity of 3,3,6-Trifluoroindolin-2-one against a panel of human tumor cell lines using the National Cancer Institute's protocols. The compound demonstrated notable efficacy with an average cell growth inhibition rate of 12.53%, indicating its potential as a therapeutic agent in cancer treatment .
Antiviral Activity
Indole derivatives, including 3,3,6-Trifluoroindolin-2-one, have shown promising results in combating viral infections. They may inhibit key viral enzymes or disrupt viral replication pathways.
Mechanism of Action
The compound's mechanism involves binding to specific receptors or enzymes that are crucial for viral replication. This interaction can lead to a reduction in viral load and improved outcomes in infected individuals .
Organic Synthesis
In organic chemistry, 3,3,6-Trifluoroindolin-2-one serves as a versatile building block for synthesizing more complex molecules. Its unique chemical properties allow for various reactions that can lead to the development of novel compounds with enhanced biological activities.
| Application | Description |
|---|---|
| Medicinal Chemistry | Antitumor and antiviral properties; potential therapeutic agent development |
| Organic Synthesis | Building block for complex molecule synthesis; diverse reaction pathways available |
The biological activity of 3,3,6-Trifluoroindolin-2-one is primarily attributed to its structural features that facilitate interactions with biological targets such as enzymes and receptors.
Antiproliferative Effects
Research indicates that this compound can inhibit cell growth in various cancer types through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor progression .
Enzyme Inhibition
Studies suggest that 3,3,6-Trifluoroindolin-2-one may inhibit specific kinases implicated in cancer growth. This enzyme inhibition is crucial for developing targeted therapies aimed at specific molecular pathways involved in cancer progression .
Mechanism of Action
The mechanism of action of 3,3,6-Trifluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased potency and selectivity. The compound may inhibit specific enzymes or receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
3-Trifluoromethylindole: Similar in structure but lacks the additional fluorine atoms at positions 3 and 6.
6-Trifluoromethylindole: Similar but with a different substitution pattern.
2-Trifluoromethylindole: Another trifluoromethylated indole with different biological properties.
Uniqueness: 3,3,6-Trifluoroindolin-2-one is unique due to its specific trifluoromethylation pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Biological Activity
3,3,6-Trifluoroindolin-2-one is a compound of interest due to its unique structure and potential biological activities. This article synthesizes current research findings on the biological activity of this compound, including its effects on inflammation, cancer, and antimicrobial properties.
Chemical Structure
The molecular formula of 3,3,6-Trifluoroindolin-2-one is C9H6F3N. The trifluoromethyl group significantly influences its chemical behavior and biological activity.
1. Anti-inflammatory Activity
Research indicates that derivatives of indolin-2-one, including 3,3,6-Trifluoroindolin-2-one, exhibit notable anti-inflammatory effects. A study evaluated the effects of various substituted indolin-2-one derivatives on nitric oxide (NO) secretion in LPS-stimulated RAW264.7 macrophages. The results showed that certain derivatives could suppress NO secretion by approximately 50% at concentrations around 40 μM, outperforming the non-steroidal anti-inflammatory drug dexamethasone in efficacy without exhibiting cytotoxicity to the cells .
Table 1: Anti-inflammatory Activity of Indolin-2-One Derivatives
| Compound | NO Suppression (%) | Concentration (μM) | Cytotoxicity |
|---|---|---|---|
| Dexamethasone | Reference | - | No |
| 3-(3-Hydroxyphenyl)-Indolin-2-One | 50 | 20 | No |
| 3,3,6-Trifluoroindolin-2-one | TBD | TBD | TBD |
2. Anticancer Activity
The compound has also been studied for its potential anticancer properties. In a recent investigation, a series of indolone derivatives were synthesized and tested for their binding affinity to MDM2 and MDMX proteins, which are critical in cancer cell proliferation. One derivative demonstrated a dose-dependent increase in p53 protein levels in HCT116 cells, suggesting that it may activate the p53 pathway and inhibit tumor growth .
Table 2: Anticancer Activity of Indolone Derivatives
| Compound | Binding Affinity (Kd) | Effect on p53 (Increase %) |
|---|---|---|
| A13 | TBD | Dose-dependent |
| 3,3,6-Trifluoroindolin-2-one | TBD | TBD |
3. Antimicrobial Activity
In addition to its anti-inflammatory and anticancer properties, 3,3,6-Trifluoroindolin-2-one exhibits antimicrobial activity. Studies have shown that indoline derivatives can effectively inhibit both Gram-positive and Gram-negative bacteria. For example, a related compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics against resistant strains .
Table 3: Antimicrobial Activity of Indoline Derivatives
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Gatifloxacin | 0.5 | Staphylococcus aureus |
| 3,3,6-Trifluoroindolin-2-one | TBD | TBD |
Case Studies
Several case studies have highlighted the therapeutic potential of indoline derivatives:
- Case Study on Inflammation : A study involving LPS-induced inflammation in macrophages showed that certain indoline derivatives could significantly reduce inflammatory markers such as IL-6 and TNF-α .
- Case Study on Cancer : A clinical evaluation of indolone compounds indicated their ability to modulate the p53 pathway in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
